This compound belongs to the class of nitrogen-containing heterocycles, specifically pyrazolo[1,5-a]pyridines, which are known for their diverse biological activities, including antimicrobial and anticancer properties. These compounds often serve as scaffolds for the development of novel pharmaceuticals.
The synthesis of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine typically involves cyclocondensation reactions. A common method includes the reaction between 3-bromo-4-methylpyrazole and appropriate electrophiles such as carbonyl compounds or isocyanates. The following outlines key synthetic approaches:
The molecular structure of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine can be described as follows:
6-Bromo-7-methylpyrazolo[1,5-a]pyridine can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 6-Bromo-7-methylpyrazolo[1,5-a]pyridine often involves interaction with specific biological targets:
6-Bromo-7-methylpyrazolo[1,5-a]pyridine has several scientific applications:
Pyrazolo[1,5-a]pyridine represents a fused bicyclic heterocyclic system comprising a pyrazole ring annulated to a pyridine ring. This scaffold has emerged as a privileged structure in medicinal chemistry and materials science due to its planar rigidity, synthetic versatility, and capacity for diverse functionalization. The core structure enables interactions with biological targets through hydrogen bonding, π-stacking, and hydrophobic contacts, making it a valuable template for drug discovery [7] [8]. Within this chemical space, halogenated derivatives—particularly brominated analogs like 6-Bromo-7-methylpyrazolo[1,5-a]pyridine (CAS# 1427382-24-8)—serve as critical intermediates for designing therapeutics targeting kinases, neurotransmitter receptors, and other disease-relevant proteins [2] [4] [9]. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki, Sonogashira), while the methyl group fine-tunes lipophilicity and steric properties, enabling precise optimization of pharmacological profiles [6] [8].
Regioisomerism profoundly influences the physicochemical and biological properties of halogenated pyrazolo[1,5-a]pyridines. The position of the bromine atom relative to the methyl group dictates electronic distribution, molecular dipole, and binding interactions with biological targets. For example:
Table 1: Comparative Properties of Key Brominated Pyrazolo[1,5-a]pyridine Regioisomers
Regioisomer | CAS Number | Molecular Formula | Key Synthetic Routes | Primary Applications |
---|---|---|---|---|
6-Bromo-7-methylpyrazolo[1,5-a]pyridine | 1427382-24-8 | C₈H₇BrN₂ | Cyclocondensation, halogen exchange | Kinase inhibitor intermediates |
6-Bromo-5-methylpyrazolo[1,5-a]pyridine | N/A | C₈H₇BrN₂ | Pd-catalyzed coupling, nucleophilic substitution | Not reported |
4-Bromo-7-methylpyrazolo[1,5-a]pyridine | 1427364-72-4 | C₈H₇BrN₂ | Directed ortho-metalation | Photophysical materials |
This compound (MW: 211.06 g/mol, SMILES: CC1=C(Br)C=CC2=CC=NN12) is a high-value building block in targeted therapy development:
Table 2: Synthetic Applications of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine
Reaction Type | Conditions | Products | Therapeutic Relevance |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane/water, 80°C | 7-Methyl-6-arylpyrazolo[1,5-a]pyridines | PI3Kγ/δ inhibitors for lymphoma |
Sonogashira Reaction | PdCl₂(PPh₃)₂, CuI, Et₃N, 60°C | Alkynylated derivatives | Fluorescent probes for bioimaging |
Amination | Buchwald-Hartwig, Pd₂(dba)₃, XPhos | 6-Amino-7-methyl analogs | Kinase hinge-binding motifs |
The evolution of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine reflects broader advances in heterocyclic chemistry:
Table 3: Commercial Landscape and Key Suppliers
Supplier | Purity | Package Size | Price Range | Special Features |
---|---|---|---|---|
BLD Pharm | >95% | 1g–100g | $72–$1,331/g | Cold-chain transportation |
Laibo Chem | 97% | 1g | ~$4,945/g (BRL) | Global distribution from India |
CymitQuimica | 95–98% | 100mg–25g | $45–$3,254 | Fluorinated analogs available |
Ambeed | >95% | Custom | Inquire | Bulk synthesis capabilities |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2